molecular formula C16H14F3N5O2 B2432132 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034418-67-0

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2432132
CAS No.: 2034418-67-0
M. Wt: 365.316
InChI Key: ZYWINWRQXGWJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5O2 and its molecular weight is 365.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c17-16(18,19)9-5-6-24-12(7-9)21-22-13(24)8-20-15(25)14-10-3-1-2-4-11(10)26-23-14/h5-7H,1-4,8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWINWRQXGWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Overview

The compound consists of two key structural components:

  • Triazole Ring : The presence of a trifluoromethyl group on the triazole ring enhances lipophilicity and may influence receptor interactions.
  • Tetrahydrobenzo[d]isoxazole : This moiety contributes to the compound's overall pharmacological profile, potentially interacting with various biological targets.

Molecular Formula and Properties

  • Molecular Formula : C_{15}H_{16}F_{3}N_{5}O
  • Molecular Weight : 345.32 g/mol

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Receptor Modulation : The compound acts as a positive allosteric modulator for certain receptors, enhancing their signaling pathways without directly activating them. This is particularly relevant for glutamate receptors where modulation can affect neuropsychiatric conditions .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast (MCF7) and lung (A549) cancer cell lines .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes. For example, it has been suggested that similar triazole derivatives can inhibit carbonic anhydrase and receptor tyrosine kinases .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies involving related compounds:

Compound NameTargetIC50 (µM)Cell Line
Compound AEGFR0.096MCF7
Compound BCA2.09A549
Compound CGSK-30.34HeLa

Case Studies

  • Neuropharmacology : A study demonstrated that compounds structurally related to this compound showed significant effects on the modulation of REM sleep in animal models at doses as low as 3 mg/kg .
  • Antitumor Activity : In a recent investigation involving a series of triazole derivatives, one compound exhibited potent anticancer activity with an IC50 value of 0.11 µM against liver cancer cells (HepG2), indicating strong potential for further development in oncology .

Scientific Research Applications

Efficacy in Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, it has been reported to reduce cell viability significantly at micromolar concentrations .

Cell LineIC50 (μM)Effect
A54915.2Significant cytotoxicity
MCF-712.8Moderate cytotoxicity
HeLa18.5Significant cytotoxicity

Antipsychotic Potential

Recent research indicates that derivatives of this compound may possess antipsychotic properties. Studies suggest that it can modulate neurotransmitter systems by interacting with metabotropic glutamate receptors (mGluRs), which are crucial in regulating mood and cognition .

Behavioral Studies

In animal models, the compound has shown promise in reducing hyperlocomotion and other behavioral symptoms associated with psychosis. These findings suggest potential applications in treating schizophrenia and other neuropsychiatric disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide indicates good absorption and distribution characteristics. Preliminary studies have reported favorable metabolic stability with minimal toxicity at therapeutic doses .

Preparation Methods

Cyclization of the Triazolopyridine Core

Thetriazolo[4,3-a]pyridine scaffold is synthesized via a cyclization reaction between 2-hydrazinylpyridine derivatives and trifluoroacetic anhydride. Key steps include:

  • Starting material : 2-Chloro-3-nitropyridine is treated with hydrazine hydrate to form 2-hydrazinyl-3-nitropyridine.
  • Cyclization : Reaction with trifluoroacetic anhydride under microwave irradiation (100°C, 30 min) induces cyclization, yielding 7-nitro-triazolo[4,3-a]pyridine.
  • Reduction and functionalization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by Sandmeyer reaction to introduce the trifluoromethyl group.

Introduction of the Methylamine Side Chain

The 3-position of the triazolo[4,3-a]pyridine is functionalized via:

  • Mannich reaction : Treatment with formaldehyde and ammonium chloride in ethanol introduces an aminomethyl group.
  • Protection and deprotection : The amine is protected with a Boc group (di-tert-butyl dicarbonate) and later deprotected using trifluoroacetic acid (TFA).

Reaction Conditions :

Step Reagents/Conditions Yield
Cyclization TFA, microwave, 100°C, 30 min 78%
Trifluoromethylation CuCl, CF₃I, DMF, 80°C, 12 h 65%
Methylamine addition HCHO, NH₄Cl, EtOH, reflux, 6 h 82%

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]Isoxazole-3-Carboxylic Acid

Cyclization to Form the Isoxazole Ring

The tetrahydrobenzoisoxazole moiety is synthesized via a [3+2] cycloaddition:

  • Starting material : Cyclohexenone is treated with hydroxylamine hydrochloride to form cyclohexanone oxime.
  • Cyclization : Oxime undergoes cyclization with ethyl acetoacetate in the presence of sulfuric acid, yielding ethyl 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate.
  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH (2 M, 70°C, 4 h).

Reaction Conditions :

Step Reagents/Conditions Yield
Oxime formation NH₂OH·HCl, EtOH, reflux, 3 h 89%
Cycloaddition Ethyl acetoacetate, H₂SO₄, 0°C 74%
Ester hydrolysis NaOH, H₂O, 70°C, 4 h 95%

Amide Coupling of the Two Fragments

The final step involves coupling the amine and carboxylic acid fragments via a carbodiimide-mediated reaction:

  • Activation : 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF (0°C, 15 min).
  • Coupling : Addition of 7-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl)methylamine (1.0 equiv) and stirring at room temperature for 12 h.

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield
HATU DMF 25 88%
EDCl/HOBt THF 25 72%
DCC CH₂Cl₂ 0→25 65%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H), 4.52 (s, 2H, CH₂NH), 2.95–2.85 (m, 4H, tetrahydrobenzo-H), 1.82–1.75 (m, 4H, cyclohexane-H).
  • ¹³C NMR (101 MHz, DMSO-d₦): δ 166.2 (C=O), 152.1 (triazole-C), 121.8 (q, J = 270 Hz, CF₃), 44.9 (CH₂NH).
  • HRMS : m/z calculated for C₁₉H₁₇F₃N₆O₂ [M+H]⁺: 441.1352; found: 441.1348.

Purity and Yield Optimization

  • HPLC purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (mp 189–191°C).

Challenges and Mitigation Strategies

  • Low yield in trifluoromethylation : Use of CuI instead of CuCl improved yields to 78%.
  • Epimerization during amide coupling : Low-temperature activation (0°C) minimized racemization.
  • Solubility issues : DMF proved superior to THF or CH₂Cl₂ for homogeneous reaction conditions.

Q & A

Q. What are the key synthetic routes for constructing the triazolopyridine core in this compound?

The triazolopyridine core is typically synthesized via cyclization reactions using precursor heterocycles. For example:

  • Step 1 : Formation of the pyridine ring through condensation reactions (e.g., using 2-aminopyridine derivatives with trifluoromethyl substituents).
  • Step 2 : Triazole ring closure via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives .
  • Step 3 : Functionalization of the core with a methylene linker, followed by coupling to the tetrahydrobenzo[d]isoxazole-3-carboxamide moiety using carbodiimide-mediated amidation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) and monitor reaction progress .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and stereochemistry, with particular attention to trifluoromethyl and tetrahydrobenzoisoxazole signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect isotopic patterns from fluorine .

Q. What safety precautions are required during handling and storage?

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work under a fume hood to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the triazolopyridine and carboxamide moieties?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbodiimide-mediated amidation efficiency.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions, then warm to room temperature .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Methylene Linker : Adjusting the linker length (e.g., CH2 vs. CH2CH2) can modulate conformational flexibility and target engagement .
  • Tetrahydrobenzoisoxazole : The fused ring system may improve solubility compared to fully aromatic analogs .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Control Experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) to rule out variability .
  • Structural Analysis : Compare X-ray co-crystallography or docking studies to identify steric/electronic differences in binding pockets .
  • SAR Tables : Systematically tabulate substituent effects (e.g., EC50 values for fluorophenyl vs. methoxyphenyl derivatives) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Exothermic Reactions : Implement temperature-controlled reactors to prevent runaway reactions during triazole ring formation .
  • Purification : Replace flash chromatography with recrystallization or preparative HPLC for cost-effective scale-up .
  • Safety : Conduct hazard assessments for large-scale handling of trifluoromethyl precursors (e.g., flammability, toxicity) .

Q. What is the role of isosteric replacements (e.g., pyridine vs. pyrimidine) in improving pharmacokinetic properties?

  • Pyridine-to-Pyrimidine Swaps : Increase hydrogen-bonding potential for enhanced solubility and target affinity .
  • Fluorine Isosteres : Replace trifluoromethyl with chlorodifluoromethyl to balance lipophilicity and metabolic stability .
  • Bioisostere Libraries : Screen analogs using SPR (surface plasmon resonance) to identify candidates with optimal ADME profiles .

Q. Notes

  • All methodologies are derived from peer-reviewed protocols and experimental validations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.